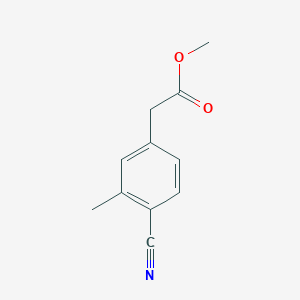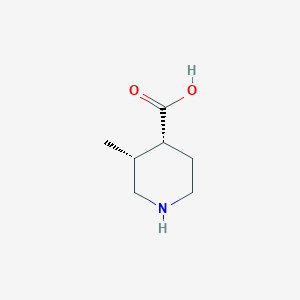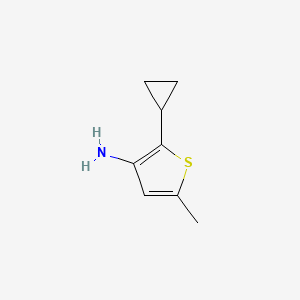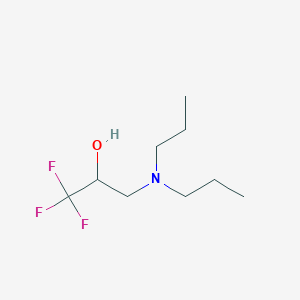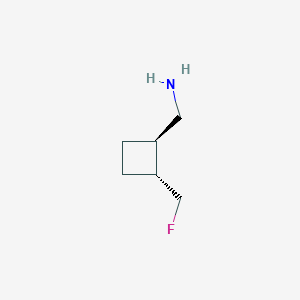
((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is a cyclobutane derivative with a fluoromethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including photochemical [2+2] cycloaddition reactions.
Fluoromethylation: Introduction of the fluoromethyl group can be achieved using fluoromethylating agents such as fluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
Fluoromethylcyclobutane: Does not contain the amine group, limiting its applications in certain fields.
Uniqueness
((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is unique due to the presence of both the fluoromethyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H12FN/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,8H2/t5-,6-/m0/s1 |
InChI Key |
XSNOQHJFYRWETK-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)CF |
Canonical SMILES |
C1CC(C1CN)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)

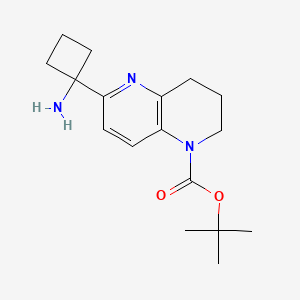
![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
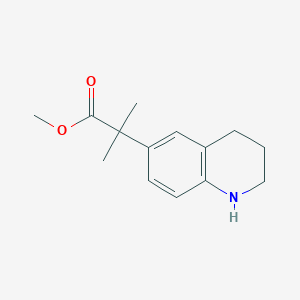
![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)


